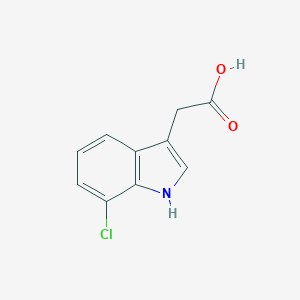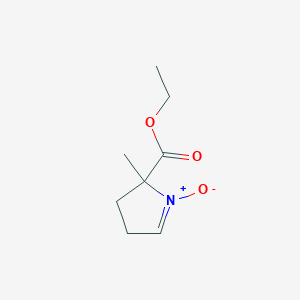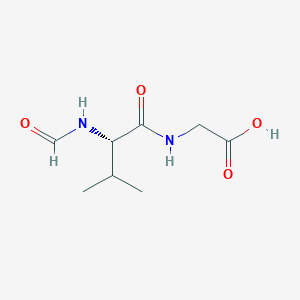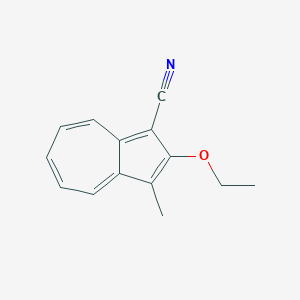![molecular formula C8H6N2O2 B162838 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid CAS No. 130473-27-7](/img/structure/B162838.png)
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid
Übersicht
Beschreibung
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid (PCPA) is a naturally occurring organic compound belonging to the pyrrolo[2,3-c]pyridine family. It is a white crystalline solid with a molecular weight of 225.25 g/mol and a melting point of 181-183°C. PCPA is soluble in water and has a low toxicity. It is commonly used as a reagent in organic synthesis and as a precursor to several pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Anticancer Activities
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: 1H-Pyrrolo[3,2-c]pyridine derivatives have been designed and synthesized as colchicine-binding site inhibitors . These compounds have shown promising anticancer activities .
- Methods of Application: The compounds were evaluated for their antitumor activities against three cancer cell lines (HeLa, SGC-7901, and MCF-7) in vitro . Tubulin polymerisation experiments were conducted, and cell cycle studies and cell apoptosis analyses were performed .
- Results: Most of the target compounds displayed moderate to excellent antitumor activities. One compound, 10t, exhibited the most potent activities against the three cancer cell lines with IC50 values ranging from 0.12 to 0.21µM . It significantly caused G2/M phase cell cycle arrest and apoptosis .
Fibroblast Growth Factor Receptor Inhibitors
- Scientific Field: Medicinal Chemistry, Oncology .
- Application Summary: 1H-Pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of fibroblast growth factor receptors (FGFRs) . Abnormal activation of FGFR signaling pathway plays an essential role in various types of tumors .
- Methods of Application: The compounds were evaluated for their activities against FGFR1, 2, and 3 . In vitro studies were conducted to assess their effects on cell proliferation, apoptosis, migration, and invasion .
- Results: Compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25 and 712 nM, respectively . It inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .
Antidiabetic Activities
- Scientific Field: Medicinal Chemistry, Endocrinology .
- Application Summary: Some 1H-Pyrrolo[2,3-c]pyridine derivatives have shown efficacy in reducing blood glucose levels . They may find application in the prevention and treatment of disorders involving elevated plasma blood glucose .
- Methods of Application: The compounds were evaluated for their ability to reduce blood glucose levels . This is typically done using in vitro assays and animal models .
- Results: The compounds were found to be effective in reducing blood glucose levels . This suggests potential applications in the treatment of conditions such as hyperglycemia, type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .
Antiviral Activities
- Scientific Field: Medicinal Chemistry, Virology .
- Application Summary: Pyridine-containing compounds, including 1H-Pyrrolo[2,3-c]pyridine derivatives, have shown antiviral activities .
- Methods of Application: The compounds were evaluated for their antiviral activities using in vitro assays .
- Results: The compounds displayed antiviral activities, suggesting potential applications in the treatment of viral infections .
Eigenschaften
IUPAC Name |
1H-pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8(12)6-3-5-1-2-9-7(5)4-10-6/h1-4,9H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCCMHXRFLJCMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CN=C(C=C21)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00562537 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
CAS RN |
130473-27-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=130473-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00562537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















